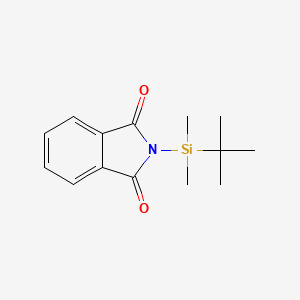

N-(tert-Butyldimethylsilyl)phthalimide

Vue d'ensemble

Description

N-(tert-Butyldimethylsilyl)phthalimide: is an organic compound with the chemical formula C14H21NO2Si. It is a colorless crystalline solid, stable at room temperature, and insoluble in water . This compound is widely used in N-substitution reactions in organic synthesis, serving as an N-protecting group to protect the amine function against unwanted side reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(tert-Butyldimethylsilyl)phthalimide is generally prepared by reacting phthalimide with a tert-butyldimethylsilylating agent . Common alkali catalysts used in this reaction include sodium carbonate and potassium carbonate . The reaction typically involves the following steps:

- Dissolving phthalimide in an appropriate solvent.

- Adding the tert-butyldimethylsilylating agent.

- Introducing the alkali catalyst to facilitate the reaction.

- Isolating and purifying the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-(tert-Butyldimethylsilyl)phthalimide primarily undergoes N-substitution reactions . It can also participate in other types of reactions, such as:

Oxidation: Although less common, it can be oxidized under specific conditions.

Reduction: It can be reduced to form various derivatives.

Substitution: It is widely used in substitution reactions to introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various alkylating or acylating agents under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-substitution reactions typically yield N-alkyl or N-acyl derivatives .

Applications De Recherche Scientifique

Protective Group in Organic Synthesis

TBDMS-phthalimide serves as a protective group for amines and alcohols, allowing for selective reactions without interference from these functional groups. The silyl group can be easily removed under mild acidic conditions, making it ideal for multi-step syntheses.

- Case Study : In a study by D'Auria et al., TBDMS-phthalimide was utilized to protect amino alcohols during the synthesis of complex natural products. The protection allowed for the successful formation of key intermediates without undesired side reactions .

Synthesis of Bioactive Compounds

TBDMS-phthalimide has been employed in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to facilitate the formation of complex structures makes it a valuable tool in medicinal chemistry.

- Example : A recent publication demonstrated the use of TBDMS-phthalimide in synthesizing derivatives of guanosine, which are important in antiviral drug development. The compound acted as a nitrogen source, enabling the efficient incorporation of nitrogen isotopes into the guanosine structure .

Mukaiyama Cyclization Reactions

The Mukaiyama cyclization is a significant reaction where TBDMS-phthalimide has shown effectiveness. This reaction involves the formation of cyclic compounds through the coupling of phthalimides with various nucleophiles.

- Research Findings : A study reported that TBDMS-phthalimide could be cyclized using Mukaiyama-type aldol coupling to produce various substituted fused lactams with high yields. The reaction conditions were optimized to achieve nearly quantitative conversions .

Radical Chemistry Applications

TBDMS-phthalimide has also found applications in radical chemistry, particularly in photoredox catalysis. Its ability to generate radicals under light irradiation has been exploited in several synthetic pathways.

- Case Study : Research indicated that TBDMS-phthalimide could facilitate radical additions to alkenes, demonstrating high selectivity and efficiency. This approach allows for the construction of complex molecular architectures that are difficult to achieve through traditional methods .

Labeling Reagent in Isotope Studies

The compound is used as a labeling reagent in isotopic studies, particularly for nitrogen isotopes. This application is crucial in understanding metabolic pathways and tracing compounds in biological systems.

- Application Example : A study highlighted the efficient synthesis of [2-15N]guanosine derivatives using TBDMS-phthalimide as a 15N-labeling reagent. This method provides insights into nucleic acid metabolism and can aid in drug design .

Table of Key Applications

Mécanisme D'action

The mechanism by which N-(tert-Butyldimethylsilyl)phthalimide exerts its effects involves its role as an N-protecting group. By protecting the amine function, it prevents unwanted side reactions during chemical synthesis . This protection is achieved through the formation of a stable silyl group at the nitrogen atom, which can be selectively removed under specific conditions to reveal the free amine .

Activité Biologique

N-(tert-Butyldimethylsilyl)phthalimide is a compound of interest in various fields of medicinal chemistry and biological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of phthalimide, which is known for its diverse applications in organic synthesis and medicinal chemistry. The introduction of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, which are crucial for biological assays.

Antibacterial Activity

Research has indicated that certain phthalimide derivatives exhibit antibacterial properties. However, studies specifically focusing on this compound have shown limited antibacterial activity. For instance, it was noted that some lactam systems derived from phthalimides showed low solubility, which negatively impacted their biological activity, including antibacterial effects .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with protein kinases. For example, the compound was part of a series that demonstrated promising binding profiles within the ATP-binding site of protein kinases, indicating potential as a therapeutic agent targeting these enzymes .

Case Studies

- Cyclization Reactions : A study reported on the cyclization of phthalimides using TBDMSOTf as a reagent, leading to various functionalized products with differing yields. The biological activity of these products was assessed, although specific data on this compound was not highlighted in detail .

- Metalated Phthalimides : Another investigation explored bioactive cyclometalated phthalimides, including derivatives like N-(tert-Butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide. This study revealed significant differences in binding orientations and kinase profiling results, suggesting that modifications to the phthalimide structure can influence biological activity .

Data Summary

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJNRHYJHTYODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404151 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79293-84-8 | |

| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.